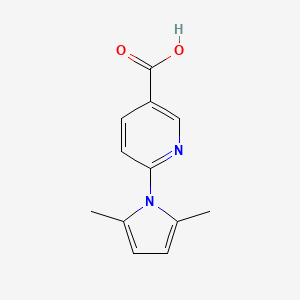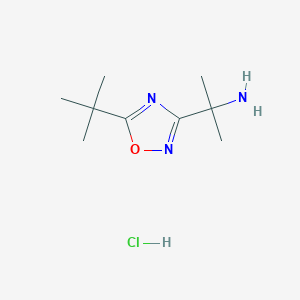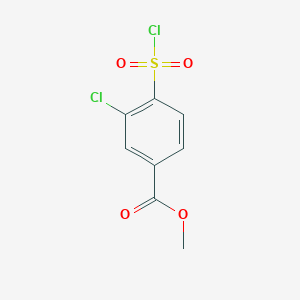
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid
Descripción general
Descripción
“6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to pyrrole, a biologically active scaffold known for its diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .
Molecular Structure Analysis
The molecular weight of “this compound” is 216.24 g/mol . The structure of related compounds, such as “2,5-Dimethyl-1H-pyrrole-1-ethanol”, has been analyzed, with a molecular weight of 139.19 g/mol .Aplicaciones Científicas De Investigación
Industrial Production of Nicotinic Acid
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid is related to nicotinic acid, which is a key component in vitamin PP and has industrial significance. Industrially, nicotinic acid is produced mainly by oxidizing various pyridine derivatives. Research has focused on finding ecological methods to produce nicotinic acid, reducing environmental burdens, particularly in green chemistry applications (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Pharmaceutical Intermediates
The compound has relevance in the synthesis of key pharmaceutical intermediates. For example, its structural relatives have been used in synthesizing compounds like 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a crucial intermediate in pharmaceutical production (Wang et al., 2006).
Antimycobacterial Agents
Derivatives of this compound have been investigated for their antimycobacterial properties. Compounds like 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines, have shown promising anti-tubercular activity, making them potential candidates for antimycobacterial drug development (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Catalysis in Chemical Synthesis
The compound and its derivatives serve as catalysts in chemical synthesis. For instance, a catalyst derived from 6-(1H-pyrazol-1-yl)nicotinic acid has been used to promote N-arylation reactions under mild conditions, demonstrating its application in organic synthesis (Liu, Yu, Yuan, Yu, & Zou, 2010).
Synthesis of Pseudopeptides
Nicotinic acid-based pseudopeptides bearing an amidoxime function on the pyridine ring have been synthesized using derivatives of this compound. These pseudopeptides have potential applications in medicinal chemistry (Ovdiichuk et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for “6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is not provided in the retrieved sources, pyrrole derivatives are known to exhibit a wide range of biological activities . For instance, Pyrrothiogatain, a pyrrole derivative, is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(2)14(8)11-6-5-10(7-13-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCMUEDNTFUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)

![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)


![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)


